molecular formula C21H19NO4S B3015513 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1247-56-9

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B3015513
CAS No.: 1247-56-9
M. Wt: 381.45
InChI Key: OTUGBTSLLMKBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It is also known by other names such as “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” and "4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonyl group and an amino group . The sulfonyl group is further attached to a 4-methylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 291.322 Da . Other properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Selective Receptor Antagonism

Research conducted by Naganawa et al. (2006) focused on derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, including compounds similar to 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, as EP1 receptor selective antagonists. These compounds demonstrated optimized antagonist activity, with some showing in vivo effectiveness. The study presents valuable insights into the structure-activity relationship of these compounds (Naganawa et al., 2006).

Electrochemical Behavior

Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related derivatives. The study focused on the impact of substituent position and pH on their electrochemical behavior, potentially relevant for this compound (Mandić et al., 2004).

Creation of Amino Acid Derivatives

Riabchenko et al. (2020) investigated the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. The study explored interactions leading to various amino acid sulfonamide derivatives, which could be pertinent to derivatives of this compound (Riabchenko et al., 2020).

Metal Complex Formation

Bermejo et al. (2000) examined compounds including 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene and their interaction with metal ions. The research provides insights into the structural characterization and potential applications in metal complex formation relevant to this compound (Bermejo et al., 2000).

Cyclization Reactions

Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate. This study offers insights into reactions relevant to the cyclization of similar compounds, such as this compound (Ukrainets et al., 2014).

Synthesis of Sulfonamide Derivatives

Almarhoon et al. (2019) reported a simple, efficient, and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, highlighting techniques that could be applicable to synthesizing derivatives of this compound (Almarhoon et al., 2019).

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGBTSLLMKBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.